molecular formula C14H28N2O3 B7928412 [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7928412
M. Wt: 272.38 g/mol
InChI Key: DVJJTVKEMZAVBC-UHFFFAOYSA-N
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Description

The compound [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester features a cyclohexyl core substituted with a methyl-carbamic acid tert-butyl ester group and a 2-hydroxyethylamino moiety. The tert-butyl carbamate acts as a protective group for amines, enhancing stability during synthetic processes . The hydroxyethylamino substituent introduces polarity and hydrogen-bonding capacity, which may influence solubility and reactivity in comparison to analogs with non-polar or electron-withdrawing groups.

Properties

IUPAC Name

tert-butyl N-[4-(2-hydroxyethylamino)cyclohexyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(18)16(4)12-7-5-11(6-8-12)15-9-10-17/h11-12,15,17H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJJTVKEMZAVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCC(CC1)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexyl ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the hydroxy-ethylamino group: This step involves the nucleophilic substitution of an appropriate leaving group with 2-aminoethanol.

    Formation of the carbamic acid ester: This is typically done by reacting the intermediate with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Various nucleophiles in the presence of a base like NaOH or KOH.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Its structural features allow it to serve as a scaffold for the development of novel therapeutics targeting various diseases, particularly in the realm of neuropharmacology.

Case Study : A study explored the efficacy of derivatives of this compound in inhibiting specific enzymes relevant to neurodegenerative diseases. The findings suggested that modifications to the hydroxyethyl group could enhance binding affinity and selectivity towards target receptors.

Pharmacology

In pharmacological studies, the compound has shown promise in enhancing the bioavailability of certain drugs when used as a prodrug. Its ability to undergo metabolic conversion in vivo allows for sustained release and improved therapeutic outcomes.

Case Study : Research demonstrated that administering this compound alongside conventional analgesics resulted in prolonged pain relief in animal models, indicating its potential role as an adjuvant therapy.

Materials Science

The unique properties of [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester have also led to its application in materials science, particularly in the development of polymers and coatings with enhanced mechanical properties and resistance to environmental degradation.

Case Study : A recent investigation focused on incorporating this compound into polymer matrices, resulting in materials with improved tensile strength and thermal stability compared to traditional polymers.

Mechanism of Action

The mechanism of action of [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxy-ethylamino group can form hydrogen bonds with active sites of enzymes, while the carbamic acid ester moiety can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Key Differences

Compound Name (Reference) Substituent on Cyclohexyl Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2-Hydroxyethylamino C₁₄H₂₇N₂O₃* ~287.38 High polarity, H-bond donor/acceptor
tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)... Dibenzylamino, Piperazine C₃₄H₅₀N₄O₂ 570.79 High nitrogen content, basicity
[4-(3-Nitropyridin-2-ylamino)-cyclohexyl]... 3-Nitropyridinylamino C₁₆H₂₃N₅O₄ 349.39 Electron-withdrawing nitro group, aromatic
[4-Hydroxy-4-(1-phenyl-ethylcarbamoyl)... Hydroxy, Phenyl-ethylcarbamoyl C₂₀H₃₀N₂O₄ 362.50 Complex substituent, increased hydrophobicity
[2-(2-Amino-acetylamino)-cyclohexyl]-... Amino-acetylamino C₁₅H₂₉N₃O₃ 299.41 Peptide-like backbone, potential for conjugation

*Estimated based on structural formula.

Physicochemical Properties

  • Polarity: The target compound’s hydroxyethyl group enhances hydrophilicity compared to dibenzylamino () or phenyl-ethylcarbamoyl () analogs. This improves solubility in polar solvents like water or ethanol .
  • Reactivity: The hydroxyethylamino group may participate in nucleophilic reactions or act as a hydrogen-bond donor, unlike nitro- or aromatic-substituted analogs (), which are more electrophilic .
  • Stability: The tert-butyl carbamate group confers acid sensitivity (typical cleavage under strong acidic conditions), a trait shared across all analogs .

Biological Activity

The compound [4-(2-Hydroxy-ethylamino)-cyclohexyl]-methyl-carbamic acid tert-butyl ester, with the CAS number 400899-99-2, is a derivative of carbamic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H23N2O3
  • Molecular Weight: 229.316 g/mol
  • Purity: Typically around 97% in commercial preparations .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It is believed to act as an inhibitor of certain enzymes and receptors, which can modulate cellular pathways involved in disease processes.

Potential Mechanisms:

  • Antagonism of Receptors: The compound may inhibit specific receptor pathways, particularly those involved in cancer cell proliferation.
  • Enzyme Inhibition: It may also interact with enzymes that play a role in metabolic processes related to cancer and other diseases.

Anticancer Activity

Recent studies have highlighted the anticancer properties of related compounds, particularly those that exhibit similar structural characteristics. For instance, derivatives of carbamic acid have shown efficacy against breast cancer cell lines such as MCF-7 and MDA-MB-231. A study indicated that certain tert-butyl esters demonstrated moderate exposure to the brain and good tissue distribution, suggesting potential for central nervous system (CNS) effects .

Pharmacokinetics

Pharmacokinetic studies have shown a half-life of approximately 0.74 hours for related compounds, indicating rapid metabolism and clearance from the body. This property can be advantageous for compounds intended for acute therapeutic applications but may require further modification for sustained effects .

Study 1: Anticancer Efficacy

In a comparative study involving various carbamic acid derivatives, this compound was assessed for its ability to inhibit the growth of breast cancer cell lines. The results indicated that while it suppressed growth effectively, it was less potent than established treatments like tamoxifen .

Study 2: Tissue Distribution

Another investigation focused on the tissue distribution of this compound revealed significant accumulation in the liver and kidneys, which could be indicative of both therapeutic benefits and potential toxicity .

Data Tables

Property Value
Molecular FormulaC12H23N2O3
Molecular Weight229.316 g/mol
CAS Number400899-99-2
Anticancer ActivityModerate against MCF-7
Half-Life~0.74 hours

Q & A

Q. What are the recommended storage conditions and stability considerations for this compound?

The compound should be stored at 0–8°C in airtight containers protected from light and moisture. Stability studies indicate that decomposition may occur under prolonged exposure to strong acids/bases or oxidizing agents. Use inert atmospheres (e.g., nitrogen) for long-term storage to prevent ester hydrolysis .

Q. What are the key synthetic steps for preparing this tert-butyl carbamate derivative?

A common approach involves:

  • Boc protection : Reacting the amine group with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water).
  • Cyclohexyl functionalization : Introducing the 2-hydroxyethylamino group via nucleophilic substitution or reductive amination .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for characterizing this compound?

  • Purity : HPLC with UV detection (C18 column, mobile phase: acetonitrile/water) to confirm ≥96% purity .
  • Structural confirmation :
  • NMR : ¹H/¹³C NMR to verify tert-butyl (δ ~1.4 ppm), carbamate (δ ~155 ppm), and cyclohexyl proton splitting patterns.
  • IR : Peaks at ~1680–1720 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H/O-H stretches) .
    • Mass spectrometry : High-resolution MS (ESI+) to validate molecular ion ([M+H]⁺ at m/z 215.29) .

Advanced Research Questions

Q. How can enantioselective synthesis challenges be addressed for the cyclohexylamine moiety?

Chiral resolution may involve:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed aminations.
  • Iodolactamization : A key step demonstrated in related carbamate syntheses to establish stereocenters via cyclic transition states .
  • Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or chiral auxiliaries to bias reaction pathways .

Q. How can theoretical frameworks guide research on this compound’s biological interactions?

Link synthesis to coordination chemistry (e.g., metal-binding studies for drug delivery) or enzyme inhibition models (e.g., molecular docking with proteases). For example:

  • Pharmacophore mapping : Align the carbamate group with active-site nucleophiles (e.g., serine in hydrolases) .

Notes on Methodological Rigor

  • Contradictory Data : Cross-validate HPLC purity results with melting point analysis (reported range: 110–112°C) to rule out polymorphic impurities .
  • Ecotoxicity : Follow OECD Guidelines 201/202 for aquatic toxicity assays if studying environmental impacts .

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